MFCD06640812

Description

Based on analogous MDL numbering conventions, it is hypothesized to belong to the class of halogenated or heterocyclic organic compounds. Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability .

Properties

IUPAC Name |

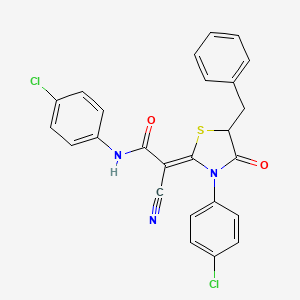

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2N3O2S/c26-17-6-10-19(11-7-17)29-23(31)21(15-28)25-30(20-12-8-18(27)9-13-20)24(32)22(33-25)14-16-4-2-1-3-5-16/h1-13,22H,14H2,(H,29,31)/b25-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDFSJBWUVLYMJ-DAFNUICNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06640812 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications. The industrial production methods may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD06640812 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, can significantly impact the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions

Scientific Research Applications

MFCD06640812 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD06640812 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application

Comparison with Similar Compounds

Hexachlorocyclohexane (HCH) Isomers

Hexachlorocyclohexane (HCH) isomers, such as those listed in , share structural similarities with chlorinated cyclohexane derivatives. While MFCD06640812’s exact structure is unclear, the following table highlights key differences between HCH isomers and hypothesized properties of this compound:

Key Differences :

Brominated Aromatic Compounds

describes a brominated aromatic compound (CAS 1761-61-1, MDL: MFCD00003330) with the formula C₇H₅BrO₂.

Key Similarities :

Nitrogen-Containing Heterocycles

details a compound (CAS 905306-69-6, MDL: MFCD10697534) with the formula C₇H₁₀N₂O, highlighting nitrogen’s role in bioactivity. If this compound contains heterocyclic nitrogen, the following comparisons apply:

Key Contrasts :

- Solubility: Nitrogenous compounds (e.g., C₇H₁₀N₂O) often exhibit higher water solubility than halogenated analogs .

- Applications : Nitrogen-containing compounds are more commonly used in pharmaceuticals, whereas halogenated variants dominate materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.